Differential Substrate Recognition by Human DNA Polymerases: Pol α vs. Pol γ
2′-F-dATP is not incorporated by human DNA polymerase α (Pol α) but serves as a substrate for human DNA polymerase γ (Pol γ). In direct comparative assays, Pol α incorporated all tested 2′-fluorinated dNTPs except 2′-F-dATP, whereas Pol γ incorporated all 2′-fluorinated dNTPs, including 2′-F-dATP [1]. This enzyme-specific discrimination is not observed with unmodified dATP, which is universally incorporated by both polymerases.
| Evidence Dimension | Incorporation into DNA by human DNA polymerases |
|---|---|
| Target Compound Data | Not incorporated by Pol α; incorporated by Pol γ |
| Comparator Or Baseline | Unmodified dATP: incorporated by both Pol α and Pol γ; 2′-F-dCTP, 2′-F-dGTP, 2′-F-dUTP: all incorporated by Pol α |
| Quantified Difference | Qualitative discrimination: 2′-F-dATP is the only 2′-fluorinated dNTP not incorporated by Pol α |
| Conditions | In vitro DNA synthesis assay with purified human Pol α and Pol γ; Km and Vmax determined for each nucleotide analog |
Why This Matters
This differential incorporation enables selective targeting of mitochondrial DNA replication (Pol γ) while sparing nuclear DNA synthesis (Pol α), a property relevant for antimitochondrial agent development.
- [1] Richardson FC, Kuchta RD, et al. Polymerization of 2′-fluoro- and 2′-O-methyl-dNTPs by human DNA polymerase α, polymerase γ, and primase. Biochem Pharmacol. 2000;59(9):1045-1052. View Source
